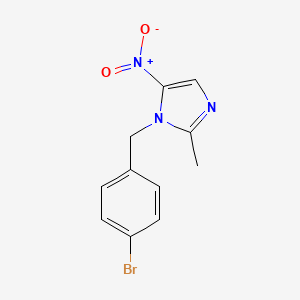

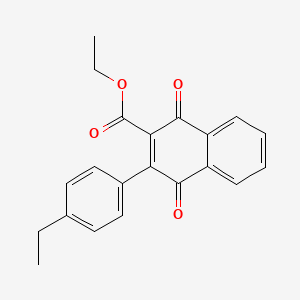

1-(2-chloro-4-nitrobenzoyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions that include nitration, cyclization, and functional group transformations. For example, the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid and related heterocyclic scaffolds involves a heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles (Křupková et al., 2013). Similarly, the creation of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole showcases a method that might be adaptable for synthesizing “1-(2-chloro-4-nitrobenzoyl)indoline” by manipulating the nitro and chloro substituents and the indoline scaffold (Androsov & Neckers, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to “1-(2-chloro-4-nitrobenzoyl)indoline” reveals intricate details about bond lengths, angles, and stereoelectronic effects. For instance, the study of (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) provides insights into how substituents like nitro groups affect the overall molecular conformation through stereoelectronic effects (Pandey et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar structures highlight the reactivity of nitro and chloro substituents. For instance, the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to synthesize indoline-3-acetic acid derivatives showcases potential reactivities that could be expected from “1-(2-chloro-4-nitrobenzoyl)indoline” (Park et al., 2023).

Physical Properties Analysis

The physical properties of compounds similar to “1-(2-chloro-4-nitrobenzoyl)indoline,” such as solubility, melting point, and crystal structure, can be inferred from studies on related chemicals. The investigation into the solid-state properties of 2-chloro-4-nitrobenzoic acid, for example, offers valuable information on the thermal stability and crystal packing, which could be relevant for understanding the physical characteristics of “1-(2-chloro-4-nitrobenzoyl)indoline” (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interactions with other molecules, of “1-(2-chloro-4-nitrobenzoyl)indoline” can be deduced from research on compounds with nitro and chloro substituents. The study of hydrogen-bonded structures and halogen bonds in isomeric compounds of 2-chloro-nitrobenzoic acid with quinoline derivatives sheds light on potential intermolecular interactions and stability factors relevant to “1-(2-chloro-4-nitrobenzoyl)indoline” (Gotoh & Ishida, 2009; Oruganti et al., 2017) (Oruganti et al., 2017).

Propriétés

IUPAC Name |

(2-chloro-4-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-13-9-11(18(20)21)5-6-12(13)15(19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWZLLMQDLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353884 |

Source

|

| Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5347-49-9 |

Source

|

| Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

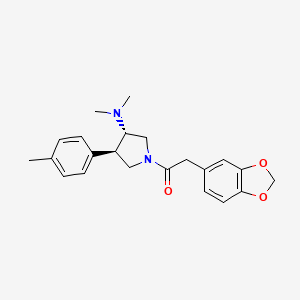

![N-(2-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658038.png)

![2-methoxy-N-{[5-(quinolin-6-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5658040.png)

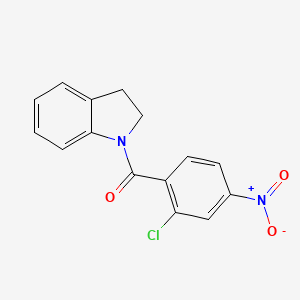

![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5658042.png)

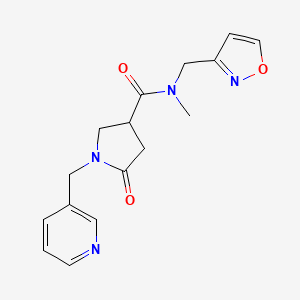

![4-({2-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5658057.png)

![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)

![methyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5658079.png)

![mesityl[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B5658090.png)

![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)

![3,5-dichloro-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5658123.png)